Octamethoxy Trisiloxane
Overview
Description
Octamethoxy Trisiloxane is a chemical compound with the molecular formula C8H24O2Si3. It is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. This compound is known for its low viscosity, low surface tension, and excellent spreading properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octamethoxy Trisiloxane can be synthesized through the hydrolytic polycondensation of methyl (trimethoxy)silane and tetramethoxysilane. The reaction is typically carried out under acidic conditions, using an acid catalyst to control the hydrolysis and condensation processes. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired siloxane structure .
Industrial Production Methods
In industrial settings, this compound is produced by the controlled hydrolytic co-polycondensation of polymethyl (methoxy)siloxane and polymethoxysiloxane. This method involves the use of macromonomers obtained from the hydrolytic polycondensation of methyl (trimethoxy)silane and tetramethoxysilane. The resulting copolymers are then processed to obtain this compound with the desired molecular weight and properties .
Chemical Reactions Analysis
Types of Reactions
Octamethoxy Trisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the silicon atoms, forming silanol groups.
Reduction: Reduction reactions can convert silanol groups back to siloxane bonds.
Substitution: Substitution reactions involve replacing one or more methoxy groups with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often require catalysts such as platinum or palladium and are carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: The major products are silanols and siloxane oligomers.
Reduction: The primary products are siloxane bonds and reduced siloxane derivatives.
Substitution: The products vary depending on the substituent introduced, resulting in a wide range of functionalized siloxanes.
Scientific Research Applications
Octamethoxy Trisiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and coupling agent in the synthesis of various organic and inorganic compounds.
Biology: In biological research, this compound is used as a surfactant to enhance the delivery of hydrophobic drugs and other bioactive molecules.
Medicine: It is employed in the development of medical devices and implants due to its biocompatibility and low toxicity.
Industry: this compound is widely used in the production of adhesives, sealants, and lubricants.
Mechanism of Action
The mechanism of action of Octamethoxy Trisiloxane involves its ability to reduce surface tension and enhance the spreading of liquids on various surfaces. This is achieved through the formation of a monolayer of siloxane molecules on the surface, which reduces the interfacial tension between the liquid and the substrate. The molecular targets include hydrophobic surfaces, where the siloxane molecules align themselves to maximize contact and minimize surface energy .
Comparison with Similar Compounds
Similar Compounds
Octamethyltrisiloxane: Similar in structure but with methyl groups instead of methoxy groups.
Hexamethyldisiloxane: A shorter siloxane chain with similar properties but lower molecular weight and different applications.
Decamethyltetrasiloxane: A longer siloxane chain with enhanced spreading properties and higher molecular weight.
Uniqueness
Octamethoxy Trisiloxane is unique due to its methoxy groups, which provide additional reactivity and functionality compared to other siloxanes. This makes it particularly useful in applications requiring functionalized siloxanes, such as in the synthesis of advanced materials and drug delivery systems .
Properties
IUPAC Name |
N,N-dioctyloctan-1-amine;hydroiodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N.HI/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLFLTKGQZJXBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCC.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4221-95-8 | |
Record name | 1-Octanamine, N,N-dioctyl-, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4221-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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